molecular formula C10H10O3 B11722099 3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid

3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid

Cat. No.: B11722099
M. Wt: 178.18 g/mol
InChI Key: JXEFDGVIAFGYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid, also known as (2E)-3-[3-(hydroxymethyl)phenyl]-2-propenoic acid, is an organic compound with the molecular formula C10H10O3. This compound is characterized by the presence of a phenyl group substituted with a hydroxymethyl group and a propenoic acid moiety. It is a derivative of cinnamic acid and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid typically involves the reaction of 3-(hydroxymethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid is unique due to the presence of the hydroxymethyl group on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H10O3/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-6,11H,7H2,(H,12,13)

InChI Key

JXEFDGVIAFGYGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C=CC(=O)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.